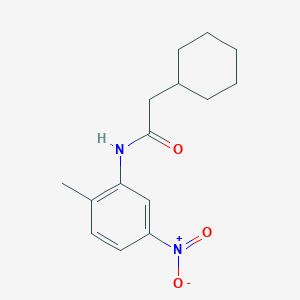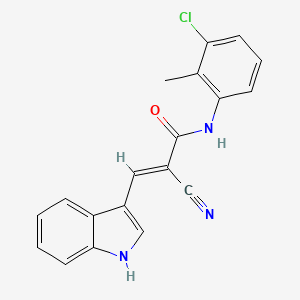![molecular formula C9H9N5O2S B5769779 1-methyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5769779.png)
1-methyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This tetrazole derivative has been synthesized through different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 1-methyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole is not fully understood. However, it has been suggested that the compound may act as a nucleophile and form covalent bonds with biological macromolecules, such as proteins and nucleic acids. This may lead to the inhibition of certain biological processes and the induction of cell death.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to have antimicrobial, antitumor, and antiviral activities. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Furthermore, it has been studied for its potential neuroprotective and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole in lab experiments is its unique properties and potential applications. It can be used as a building block for the synthesis of various organic compounds with potential biological activities and as a ligand for the synthesis of metal complexes with potential catalytic and biological activities. However, one of the limitations of using this compound is its potential toxicity and the need for proper handling and disposal procedures.
Orientations Futures
There are several future directions for the study of 1-methyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole. One direction is the synthesis of novel organic compounds and metal complexes with potential biological and catalytic activities. Another direction is the study of the compound's potential applications in the field of materials science, such as the synthesis of polymers and nanoparticles with unique properties. Furthermore, the compound's potential neuroprotective and anti-inflammatory effects warrant further investigation.
Méthodes De Synthèse
The synthesis of 1-methyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole has been achieved through different methods. One of the most common methods involves the reaction of 4-nitrobenzyl chloride with sodium azide to form 4-nitrobenzyl azide, which is then reacted with thioacetamide in the presence of copper sulfate to yield this compound. Another method involves the reaction of 4-nitrobenzyl bromide with sodium azide in the presence of copper (I) iodide to yield the desired product.
Applications De Recherche Scientifique
1-methyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various organic compounds with potential biological activities, such as antimicrobial, antitumor, and antiviral activities. It has also been used as a ligand for the synthesis of metal complexes with potential catalytic and biological activities. Furthermore, it has been studied for its potential applications in the field of materials science, such as the synthesis of polymers and nanoparticles with unique properties.
Propriétés
IUPAC Name |
1-methyl-5-[(4-nitrophenyl)methylsulfanyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S/c1-13-9(10-11-12-13)17-6-7-2-4-8(5-3-7)14(15)16/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKNFPNYDXUUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5769718.png)


![2-methoxy-6-methyl-3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769739.png)
![1-{[(4-phenoxyphenyl)amino]methyl}-2,5-pyrrolidinedione](/img/structure/B5769743.png)
![methyl 2-{[(2,6-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5769752.png)

![3-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5769759.png)
![2-(2-furyl)-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5769767.png)
![methyl 2-[(4-ethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5769800.png)
![2-chloro-N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5769806.png)
